Fmoc-His(Trt)-OH-15N3

Quantitative Proteomics Peptide Quantification Mass Spectrometry

Procure Fmoc-His(Trt)-OH-15N3 (CAS 1217696-12-2) for definitive quantitative LC-MS and structural NMR. Its uniform 15N3 labeling delivers a distinct M+3 mass shift for absolute quantitation via isotope dilution—impossible with unlabeled histidine. The 98 atom % 15N isotopic enrichment reduces NMR experiment times by orders of magnitude versus natural abundance (0.37% 15N). With ≥97% chemical purity, it minimizes deletion by-products in SPPS, ensuring higher crude peptide yields and simpler purification. This labeled building block is essential for generating internal standards in therapeutic peptide PK assays and for solving 3D structures of histidine-rich peptides.

Molecular Formula C40H33N3O4
Molecular Weight 622.7 g/mol
Cat. No. B12061366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-His(Trt)-OH-15N3
Molecular FormulaC40H33N3O4
Molecular Weight622.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)CC(C(=O)O)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57
InChIInChI=1S/C40H33N3O4/c44-38(45)37(42-39(46)47-26-36-34-22-12-10-20-32(34)33-21-11-13-23-35(33)36)24-31-25-43(27-41-31)40(28-14-4-1-5-15-28,29-16-6-2-7-17-29)30-18-8-3-9-19-30/h1-23,25,27,36-37H,24,26H2,(H,42,46)(H,44,45)/t37-/m0/s1/i41+1,42+1,43+1
InChIKeyXXMYDXUIZKNHDT-SQMNLGFBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-His(Trt)-OH-15N3: A Defined Stable Isotope-Labeled Building Block for Quantitative Peptide Synthesis


Fmoc-His(Trt)-OH-15N3 (CAS 1217696-12-2) is a protected histidine derivative specifically designed for use in solid-phase peptide synthesis (SPPS). It incorporates the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for Nα-amino protection and the acid-labile trityl (Trt) group for side-chain protection of the imidazole ring, a combination that prevents racemization and by-product formation during peptide chain assembly . Critically, all three nitrogen atoms within the histidine moiety are uniformly substituted with the stable, non-radioactive isotope nitrogen-15 (15N) at a high isotopic enrichment . This specific isotopic labeling, with a resulting mass shift of M+3 , is not intended to alter the chemical reactivity or coupling efficiency of the histidine residue during SPPS. Instead, its core value lies in the precise and verifiable quantitative advantage it provides for downstream analytical applications, which is the central theme of the comparative evidence presented in this guide.

The Inadequacy of Substitution: Why Unlabeled Fmoc-His(Trt)-OH Cannot Satisfy Quantitative Analytical Requirements


The central justification for procuring Fmoc-His(Trt)-OH-15N3, as opposed to its standard, unlabeled counterpart Fmoc-His(Trt)-OH (CAS 109425-51-6), lies not in the synthesis of the peptide itself, but in the precise analytical quantification and structural characterization of the resulting peptide product. Unlabeled Fmoc-His(Trt)-OH yields a peptide that is analytically indistinguishable from its endogenous counterpart in complex biological matrices when using mass spectrometry (MS) . This identity leads to ion suppression, ambiguous signal integration, and an inability to perform absolute quantitation via isotope dilution methods. In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, the natural abundance of the NMR-active 15N isotope is only 0.37%, making 15N-NMR experiments on unlabeled peptides extremely insensitive and time-prohibitive . Therefore, substituting the 15N3-labeled reagent with unlabeled Fmoc-His(Trt)-OH would effectively eliminate the capability to perform the high-precision quantitative MS and structural NMR studies for which the labeled compound is specifically designed and procured.

Quantitative Evidence Guide: Data-Driven Selection of Fmoc-His(Trt)-OH-15N3 Over Alternative Compounds


Quantitative MS via Isotope Dilution: 15N3-Labeled vs. Unlabeled Fmoc-His(Trt)-OH

This evidence demonstrates that Fmoc-His(Trt)-OH-15N3 enables absolute quantitation of peptides by isotope dilution mass spectrometry (IDMS). This is impossible with unlabeled Fmoc-His(Trt)-OH. The 15N3-label creates a distinct mass shift (M+3) that allows for the generation of a chemically identical but mass-resolved internal standard peptide . In IDMS, the known concentration of the labeled peptide standard is used to precisely calculate the concentration of the unlabeled target peptide in a biological sample .

Quantitative Proteomics Peptide Quantification Mass Spectrometry Isotope Dilution

Sensitivity Gain in Structural Biology: 15N3-Labeled Fmoc-His(Trt)-OH vs. Unlabeled Counterpart for NMR

The procurement of Fmoc-His(Trt)-OH-15N3 is essential for efficient and high-resolution 15N-NMR spectroscopy, a standard technique for determining protein structure and dynamics. The compound's specified isotopic purity of 98 atom % 15N represents a massive enrichment over the natural abundance of 15N, which is only 0.37% [1]. This enrichment is not a marginal improvement but a functional prerequisite for the experiment. It provides the necessary sensitivity to detect nitrogen nuclei in 2D 1H-15N correlation spectra (e.g., HSQC) within a reasonable timeframe.

Protein NMR Structural Biology 15N-HSQC Resonance Assignment

Purity and Assay Specification: Fmoc-His(Trt)-OH-15N3 (97%) vs. Fmoc-His(Trt)-OH-13C6,15N3 (95%)

When selecting between different stable isotope-labeled forms of this protected histidine, the assay value (chemical purity) is a direct indicator of the proportion of material that is the correct, active monomer for SPPS. Fmoc-His(Trt)-OH-15N3, as supplied by Sigma-Aldrich, is specified with a 97% (CP) assay . In comparison, the 13C6,15N3-labeled version from the same vendor is specified with a 95% (CP) assay . This quantifiable difference in chemical purity has direct implications for peptide synthesis yield and product complexity.

Peptide Synthesis Building Block Purity Procurement Specification Quality Control

Isotopic Purity Comparison: Fmoc-His(Trt)-OH-15N3 (98 atom %) vs. Fmoc-His(Trt)-OH-13C6,15N3 (95 atom % 15N)

Isotopic purity, reported as atom % 15N, is a critical specification that defines the true utility of a labeled compound as an internal standard or an NMR probe. Fmoc-His(Trt)-OH-15N3 is specified at 98 atom % 15N . A related compound with more extensive labeling, Fmoc-His(Trt)-OH-13C6,15N3, is specified with a lower isotopic purity for nitrogen at 95 atom % 15N . The higher 15N isotopic purity in the 15N3-only compound provides a cleaner signal and simplifies data analysis by reducing background from unlabeled species.

Stable Isotope Labeling Mass Spectrometry NMR Spectroscopy Isotopic Enrichment

Unambiguous Mass Shift for MS Analysis: Fmoc-His(Trt)-OH-15N3 (M+3) vs. Fmoc-His(Trt)-OH-13C6,15N3 (M+9)

In mass spectrometry, the mass difference between a labeled internal standard and the native analyte must be sufficient to avoid isotopic peak overlap but not so large as to cause a significant shift in retention time or ionization efficiency. Fmoc-His(Trt)-OH-15N3 introduces a defined mass shift of M+3 per histidine residue. This is in contrast to Fmoc-His(Trt)-OH-13C6,15N3, which introduces a larger M+9 shift . While both are functional, the smaller M+3 shift from the 15N3 compound can be strategically advantageous in specific experimental designs.

Mass Spectrometry Internal Standard Design Peptide Quantification Spectral Resolution

Defined Application Scenarios for Fmoc-His(Trt)-OH-15N3 Based on Verifiable Performance Advantages


Synthesis of a 15N-Labeled Peptide Internal Standard for Absolute Quantitation in Pharmacokinetic Studies

In drug development, precisely measuring the concentration of a therapeutic peptide in plasma over time is a regulatory requirement. Fmoc-His(Trt)-OH-15N3 is the essential building block for synthesizing a 15N-labeled version of a peptide drug candidate that contains a histidine residue. This labeled peptide serves as an internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, enabling absolute quantitation via isotope dilution as evidenced by its distinct M+3 mass shift . The unlabeled peptide, synthesized with standard Fmoc-His(Trt)-OH, cannot be used for this purpose as its MS signal is indistinguishable from the analyte of interest. The high 98 atom % 15N isotopic purity [1] ensures a clean signal and accurate quantification, justifying its procurement over the lower-purity 13C6,15N3-labeled alternative for this critical analytical application.

NMR Structural Analysis of Histidine-Containing Bioactive Peptides

Determining the 3D structure and dynamics of a novel peptide using solution-state NMR requires the site-specific incorporation of NMR-active isotopes. Fmoc-His(Trt)-OH-15N3 is the reagent of choice for introducing an 15N label into the histidine imidazole ring and backbone amide. The specified 98 atom % 15N enrichment is a quantitative advantage over unlabeled histidine (0.37% 15N natural abundance), reducing NMR experiment times by orders of magnitude and enabling the acquisition of high-resolution 1H-15N HSQC spectra [1]. This makes structure determination of histidine-rich peptides feasible, a task that would be practically impossible using unlabeled building blocks.

High-Fidelity Solid-Phase Peptide Synthesis (SPPS) of Long or Difficult Histidine-Containing Sequences

For challenging peptide syntheses where maximizing yield and minimizing purification burden are paramount, the 97% (CP) chemical purity of Fmoc-His(Trt)-OH-15N3 provides a quantifiable advantage over the 95% purity of the 13C6,15N3-labeled analog [1]. The higher purity reduces the accumulation of deletion and truncation by-products during the stepwise assembly of the peptide chain, especially when incorporating a sterically hindered residue like histidine. This directly translates to a higher yield of the full-length target peptide and a simpler, less time-consuming purification process, justifying the selection of this specific labeled derivative based on its superior procurement specification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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